molecular formula C10H9F3OS B1441489 1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one CAS No. 1328939-64-5

1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one

Cat. No. B1441489
CAS RN: 1328939-64-5
M. Wt: 234.24 g/mol
InChI Key: UAFDTIBXBXGJFF-UHFFFAOYSA-N
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Description

“1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one” is a chemical compound with the molecular formula C10H9F3OS. It has a molecular weight of 234.24 . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one” is 1S/C10H9F3OS/c1-7(14)8-2-4-9(5-3-8)15-6-10(11,12)13/h2-5H,6H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one” is a liquid at room temperature . More detailed physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Organic Synthesis

1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one: is utilized in organic synthesis as a building block for creating complex molecules. Its unique structure allows for the introduction of a trifluoromethyl group into organic compounds, which can significantly alter the chemical and physical properties of these molecules, such as volatility, lipophilicity, and metabolic stability .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of potential pharmaceuticals. The trifluoroethyl group is particularly valuable in drug design, as it can improve the drug’s ability to penetrate biological membranes, thus enhancing bioavailability .

Material Science

The compound’s ability to act as a linker molecule makes it valuable in material science. It can be used to modify the surface properties of materials, potentially leading to the development of new types of coatings or adhesives with improved durability and resistance to environmental factors .

Analytical Chemistry

In analytical chemistry, 1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one can be employed as a derivatization agent. It can react with specific functional groups in analytes, thereby enhancing their detectability and quantification in complex mixtures using techniques like mass spectrometry .

Chemical Synthesis

This compound is also used in chemical synthesis to introduce sulfanyl phenyl motifs into target molecules. These motifs are important in the development of new chemical entities with potential applications in various industries, including agriculture and polymer production .

Catalysis

The sulfanyl group present in the compound can act as a ligand in catalytic systems. It can bind to metals and facilitate important catalytic reactions, such as hydrogenation and carbon-carbon bond formation, which are crucial in industrial chemistry .

Environmental Science

In environmental science, researchers may explore the use of this compound in the degradation of pollutants. Its chemical structure could be tailored to interact with specific contaminants, aiding in their breakdown and removal from the environment .

Nanotechnology

Lastly, in the field of nanotechnology, 1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one could be used to modify the surface of nanoparticles. This modification can impart new functionalities to the nanoparticles, such as targeted drug delivery or enhanced imaging contrast in medical diagnostics .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . It’s recommended to handle the compound with appropriate protective equipment and to avoid release to the environment .

properties

IUPAC Name

1-[4-(2,2,2-trifluoroethylsulfanyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3OS/c1-7(14)8-2-4-9(5-3-8)15-6-10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFDTIBXBXGJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)SCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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